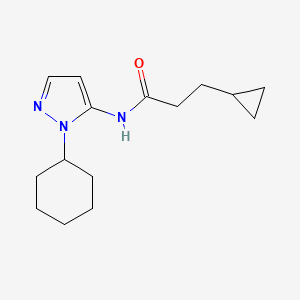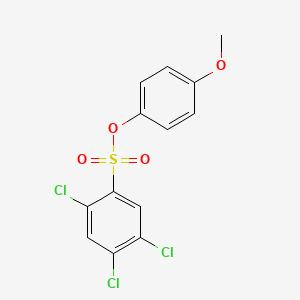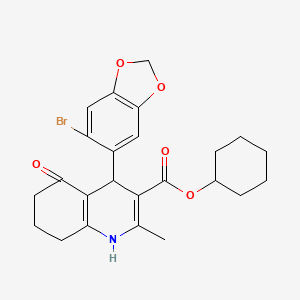
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP increases the levels of GABA in the brain, which can have a range of beneficial effects.
Wirkmechanismus
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide increases the levels of GABA in the brain, which can have a range of beneficial effects. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal excitability, and increased GABA levels can lead to a reduction in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a range of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in neuronal activity, and a calming effect on the brain. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to have anti-seizure, anti-addiction, and anti-anxiety effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor, which allows for precise modulation of GABA levels in the brain. However, one limitation of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its therapeutic applications. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have greater therapeutic efficacy and fewer side effects than N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide. Another area of interest is the development of novel delivery methods for N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, such as sustained-release formulations, which could improve its pharmacokinetic properties and increase its therapeutic potential. Additionally, further studies are needed to explore the potential applications of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in other neurological disorders, such as depression and schizophrenia.
Synthesemethoden
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide can be synthesized using various methods, including the reaction of 1-cyclohexyl-5-hydrazinopyrazole with cyclopropylcarbonyl chloride. The resulting compound is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has shown promise in reducing seizures and drug-seeking behavior, as well as improving anxiety-related behaviors. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to have potential applications in the treatment of neuropathic pain and cognitive disorders.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(9-8-12-6-7-12)17-14-10-11-16-18(14)13-4-2-1-3-5-13/h10-13H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMMODOVKRZXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5193284.png)

![11-methyl-4-[2-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5193287.png)

![N-[4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5193311.png)



![2-benzyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B5193334.png)

![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)
